Xenopsin (TFA) -

Xenopsin (TFA)

Catalog Number: EVT-12566438
CAS Number:
Molecular Formula: C49H74F3N13O12
Molecular Weight: 1094.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xenopsin (TFA) is a biologically active octapeptide derived from the skin of the African clawed frog, Xenopus laevis. This peptide is part of a larger family of neuropeptides and has been studied for its various physiological roles, particularly in regulating gastric acid secretion and influencing photoreception in amphibians. The compound is classified as a neurotensin-related peptide, exhibiting significant biological activity relevant to both scientific research and potential therapeutic applications.

Source:
Xenopsin (TFA) is primarily extracted from the skin secretions of Xenopus laevis, where it plays a role in the animal's defense mechanisms and physiological regulation. The peptide is synthesized using solid-phase peptide synthesis techniques for laboratory studies and applications.

Classification:
Xenopsin (TFA) belongs to the class of peptides known as neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is specifically categorized under the neurotensin family due to its structural and functional similarities.

Synthesis Analysis

Methods

The synthesis of Xenopsin (TFA) predominantly utilizes solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Anchoring the First Amino Acid: The first amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are sequentially added to the growing peptide chain.
  3. Deprotection: Protective groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid.

Technical Details

In industrial settings, automated peptide synthesizers enhance efficiency and precision in producing Xenopsin (TFA). High-performance liquid chromatography (HPLC) is employed for purification, ensuring high yield and purity of the final product .

Molecular Structure Analysis

Structure

Xenopsin (TFA) has a complex molecular structure characterized by its specific amino acid sequence. The InChI key for Xenopsin (TFA) is XUPJYOOWESHRBF-QKHHBZEGSA-N, and its structure can be represented by various chemical notations including:

  • Isomeric SMILES:

Data

The molecular weight of Xenopsin (TFA) is approximately 3,000 Da, and it consists of multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions

Xenopsin (TFA) can undergo several types of chemical reactions:

  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents used in reactions involving Xenopsin (TFA) include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Like sodium borohydride.
  • Nucleophiles: For substitution reactions.

The products formed depend on the specific conditions applied during these reactions, with potential outcomes including sulfoxides from oxidation or alcohols from reduction .

Mechanism of Action

Xenopsin (TFA) exerts its biological effects by binding to specific receptors on target cells, initiating a cascade of intracellular signaling pathways. In photoreceptor cells, it co-expresses with rhabdomeric opsin, facilitating phototaxis—an organism's movement in response to light . This mechanism highlights its role in sensory perception and physiological regulation.

Physical and Chemical Properties Analysis

Physical Properties

Xenopsin (TFA) is typically presented as a white to off-white powder. It is soluble in water and can be dissolved in organic solvents such as ammonium hydroxide when necessary.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

Xenopsin (TFA) has diverse applications across various scientific fields:

  • Chemistry: Serves as a model peptide for studying peptide synthesis and purification techniques.
  • Biology: Investigated for its role in photoreceptor cells and its impact on behaviors like phototaxis.
  • Medicine: Explored for potential therapeutic applications in regulating gastric acid secretion and other gastrointestinal functions.
  • Industry: Utilized in developing peptide-based drugs and biotechnological applications .
Introduction: Context and Significance of Xenopsin Research

Historical Discovery and Initial Characterization in Xenopus laevis

The naming "xenopsin" presents an immediate taxonomic paradox. Despite its etymological origin referencing the genus Xenopus (African clawed frogs), xenopsin is conspicuously absent in amphibians and all vertebrate lineages [5]. This misdirection arose during early genomic surveys when sequences phylogenetically distinct from known opsin classes were detected. Initial molecular characterization occurred through studies of molluscan visual systems, particularly in the chiton Leptochiton asellus. Here, researchers made the groundbreaking observation that xenopsin co-localized with r-opsin within the same photoreceptor cells – cells exhibiting a unique hybrid ultrastructure bearing both microvilli (characteristic of rhabdomeric photoreceptors) and a modified cilium (characteristic of ciliary photoreceptors) [1].

Functional predictions based on protein sequence analysis revealed xenopsin possesses the hallmark features of G-protein-coupled photoreceptive opsins: a conserved lysine residue (K296) essential for chromophore (retinal) binding and the NPXXY motif within the seventh transmembrane domain critical for G-protein activation [2]. Intriguingly, xenopsin shares the "NKQ" tripeptide motif in the fourth cytoplasmic loop, a signature previously considered diagnostic for ciliary opsins (c-opsins) [2] [5]. This suggested potential coupling to Gαi/o-type G-proteins, similar to vertebrate c-opsins, despite its clear phylogenetic separation from the c-opsin clade. Subsequent functional validation in a flatworm model (Macrostomum lignano) confirmed xenopsin's localization to ciliary structures and its role in mediating phototactic behavior, cementing its status as a bona fide ciliary opsin with a distinct evolutionary origin [2].

Table 1: Key Molecular Characteristics of Xenopsin

FeatureSequence/PropertyFunctional ImplicationDistinction from Other Opsins
Chromophore Binding SiteConserved Lysine (K296)Binds 11-cis-retinal to form functional photopigmentUniversal among visual opsins
Transduction Motif (TM7)NPXXYActivation of G-protein signaling cascadeUniversal among GPCRs
Tripeptide Motif (ICL4)NKQSuggests Gαi/o coupling; shared with ciliary opsinsDiffers from r-opsins (typically D/E, T/S, Q)
Phylogenetic CladeSister group to CnidopsinsRepresents independent evolutionary lineageDistinct from both c-opsin and r-opsin clades
Cellular CompartmentCiliary membraneLight detection within modified ciliumShared localization with c-opsins, differs from r-opsins (microvilli)

Taxonomic Distribution and Evolutionary Implications

Xenopsin exhibits a restricted yet widespread distribution across protostome invertebrates, primarily within the Lophotrochozoa superphylum. Its confirmed presence spans multiple phyla:

  • Mollusca: First identified and characterized in the chiton Leptochiton asellus [1], and subsequently found in cephalopods (Sepia officinalis, Idiosepius paradoxus) and gastropods (Ambigolimax valentianus) [2].
  • Annelida: Detected in the polychaete Malacoceros fuliginosus, where it is co-expressed with r-opsin in photoreceptor cells possessing both microvillar and ciliary specializations, mirroring the molluscan findings [2].
  • Bryozoa: Localized to ciliary photoreceptors in the larva of Tricellaria inopinata (and Bugula neritina), where it is essential for phototaxis [2]. Critically, in this lineage, xenopsin appears to function without co-expression of r-opsin, occupying a role analogous to c-opsins.
  • Brachiopoda: Identified in larval eyes (Terebratalia transversa, Lingula anatina) [2].
  • Platyhelminthes: Found in both larval eyes and adult extraocular ciliary photoreceptors in flatworms like Macrostomum lignano and Maritigrella crozieri [2]. Some flatworm xenopsins show modifications in key motifs, potentially indicating functional divergence.

This patchy phylogenetic distribution is highly significant. Xenopsin and canonical c-opsins exhibit mutual exclusivity; no bilaterian species has been found to possess both types [2] [5]. This pattern strongly suggests that xenopsin represents the functional evolutionary counterpart to c-opsin within protostomes, fulfilling similar roles in ciliary phototransduction but arising from an independent evolutionary origin. The discovery of photoreceptors co-expressing xenopsin and r-opsin (e.g., in L. asellus and M. fuliginosus) points towards a previously underappreciated plasticity in photoreceptor cell evolution. These cells challenge the rigid "rhabdomeric vs. ciliary" paradigm, suggesting an ancestral bilaterian photoreceptor cell type might have possessed the capability for both microvillar and ciliary membrane elaboration and utilized multiple opsin types [1] [2]. Frequent opsin gene loss throughout animal evolution is invoked to explain the current scattered distribution of xenopsin and the absence of c-opsins in many protostome lineages [1] [5].

Table 2: Taxonomic Distribution and Functional Roles of Xenopsin

PhylumExample SpeciesPhotoreceptor TypeCo-expressionValidated Function
MolluscaLeptochiton asellus (Chiton)Hybrid (Microvilli + Cilium)R-opsinLarval vision?
Sepia officinalis (Cuttlefish)UnknownUnknownUnknown (Transcript detected)
AnnelidaMalacoceros fuliginosus (Polychaete)Hybrid (Microvilli + Cilium)R-opsinUnknown
BryozoaTricellaria inopinata (Larva)CiliaryNone detectedPhototaxis
BrachiopodaTerebratalia transversa (Larva)CiliaryNone detectedLarval vision?
PlatyhelminthesMacrostomum lignanoExtraocular Ciliary & Larval CiliaryNone detectedPhototaxis, circadian

Research Gaps and Current Academic Debates

Despite significant advances, xenopsin research is characterized by substantial gaps and ongoing debates:

  • Phylogenetic Origin and Relationship to Cnidopsins: Molecular phylogenies consistently place xenopsin as the sister group to cnidarian opsins (cnidopsins) [2] [5]. However, this deep branching is phylogenetically enigmatic. If xenopsin and cnidopsins form a clade branching before the c-opsin/r-opsin split, this implies xenopsin should be present in deuterostomes and potentially other lineages, which it demonstrably is not. Conversely, if its restriction to Lophotrochozoa reflects the true history, this necessitates either a remarkable series of secondary losses in nearly all other animal phyla or a later origin within protostomes, conflicting with the molecular tree topology. This paradox remains unresolved and is a major focus of debate [5]. Gene structure analysis (intron positions) offers limited clarity, revealing only one shared intron with r-opsins, insufficient to robustly determine sister group relationships [5].

  • Functional Transduction Mechanism: While sequence motifs (NKQ) predict Gαi/o coupling, direct biochemical evidence for the G-protein specificity activated by xenopsin remains scarce. Confirmation of the signaling cascade in native cells is needed. Does xenopsin truly utilize a ciliary-type cascade (like vertebrate c-opsins) despite its independent origin, or has it co-opted alternative pathways? Furthermore, the functional interplay in hybrid cells co-expressing xenopsin and r-opsin is completely unknown. Do these opsins function independently, synergistically, or antagonistically? How is signal output integrated?

  • Evolutionary Plasticity vs. Common Origin of Hybrid Photoreceptors: The discovery of hybrid microvillar/ciliary photoreceptors co-expressing r-opsin and xenopsin in distantly related lophotrochozoans (mollusks, annelids) presents two competing hypotheses:

  • Deep Homology: These hybrid cells represent an evolutionarily conserved, ancient cell type present in the last common bilaterian ancestor, from which "pure" rhabdomeric and ciliary photoreceptors were derived through segregation of traits and opsin expression [1] [2].
  • Convergent Evolution: The hybrid state is a derived feature that evolved independently in different lophotrochozoan lineages, perhaps as an adaptation to specific visual ecological needs, facilitated by inherent plasticity in photoreceptor cell development [5].
  • Role of Gene Loss: The mutual exclusivity of xenopsin and c-opsin across Bilateria strongly suggests that the presence of one negates the need for the other, leading to loss. However, the selective pressures driving this loss in specific lineages (e.g., arthropods, nematodes, vertebrates) are unknown. Did environmental factors, developmental constraints, or the optimization of other sensory systems play a role? Understanding this is key to mapping the evolution of photoreceptor diversity.

Table 3: Major Unresolved Questions and Debates in Xenopsin Research

Research Gap / DebateCompeting Hypotheses/ModelsKey Evidence/ArgumentsCritical Experiments Needed
Phylogenetic Position & Distribution Paradox1. Ancient Origin (Sister to Cnidops): Massive secondary losses.Deep branching in molecular phylogenies.Broader taxonomic sampling (e.g., Chaetognaths, basal deuterostomes).
2. Protostome-Specific Innovation: Later origin within Lophotrochozoa.Restricted distribution to Lophotrochozoa.Resolve deep metazoan phylogeny (Ctenophore/Sponge placement).
Functional Transduction Mechanism1. Classical Ciliary-like (Gαi/o, ↓cGMP).NKQ motif; localization to cilia; phototaxis in flatworms/bryozoans.Biochemical G-protein coupling assays; identify downstream effectors in hybrid cells.
2. Novel or Modified Pathway.Unique sequence features; potential co-expression complexity.Cell-specific knock-down/knock-out + physiological recording.
Significance of Hybrid Photoreceptor Cells1. Ancestral Bilaterian Condition (Deep Homology).Occurrence in distantly related lophotrochozoans (Mollusks, Annelids).Search for hybrid cells/co-expression in non-lophotrochozoans (e.g., basal deuterostomes).
2. Lineage-Specific Convergence.Patchy distribution within Lophotrochozoa; structural variations.Comparative developmental genetics of eye/PRC formation across phyla.
Driver of Xenopsin/C-opsin Mutual Exclusivity1. Functional Redundancy.Both serve ciliary phototransduction in different lineages.Compare fitness consequences in models with/without 'redundant' opsins.
2. Developmental Constraint (Mutual Inhibition).Unknown molecular mechanism preventing co-occurrence.Investigate opsin gene regulation across species with different complements.

The enigmatic nature of xenopsin underscores the complexity of photoreceptor evolution. Its distinct molecular phylogeny, its presence within unconventional hybrid photoreceptors, its patchy taxonomic distribution, and its mutual exclusivity with ciliary opsins collectively challenge simplified models of opsin and photoreceptor cell evolution. Xenopsin (TFA) serves not only as a crucial tool for biochemical and cellular studies of this novel opsin class but also as a focal point for resolving fundamental questions about the deep evolutionary history of animal light sensing. Future research integrating comparative genomics, detailed ultrastructural analysis, functional optophysiology, and evolutionary developmental biology is essential to unravel the mysteries posed by this fascinating photopigment.

Properties

Product Name

Xenopsin (TFA)

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C49H74F3N13O12

Molecular Weight

1094.2 g/mol

InChI

InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1

InChI Key

XUPJYOOWESHRBF-QKHHBZEGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O

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